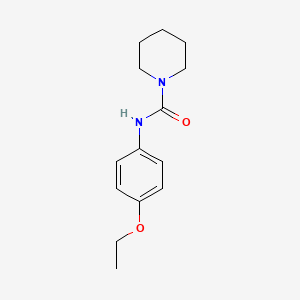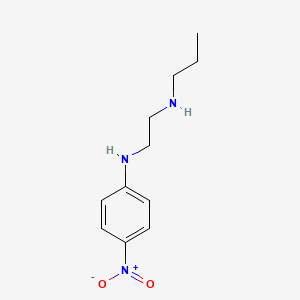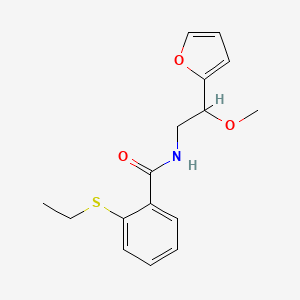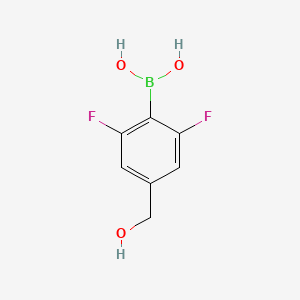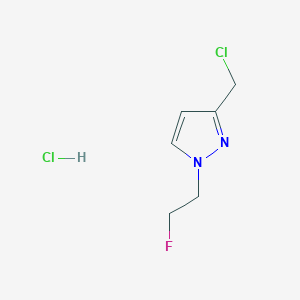
3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride" is a derivative of the pyrazole family, which is known for its diverse applications in medicinal chemistry due to the presence of functional groups that allow for further chemical modifications. Although the specific compound is not directly mentioned in the provided papers, the pyrazole derivatives synthesized in these studies offer insights into the structural and chemical properties that could be relevant to the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves condensation or cyclization reactions. For instance, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved through the reaction of an enone with hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions in methyl alcohol . Similarly, the synthesis of 3-amino-4-fluoropyrazoles involved a monofluorination step using Selectfluor, followed by condensation with different hydrazines . These methods could potentially be adapted for the synthesis of "3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectral methods and X-ray crystallography. For example, the crystal and molecular structure of a chlorophenyl pyrazole derivative was determined using single-crystal X-ray diffraction, which revealed that it crystallizes in the monoclinic system under space group P21/c . Density functional theory (DFT) calculations, as performed for 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline, can predict the geometry and reproduce structural parameters, which could be applied to the compound of interest .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be inferred from their functional groups. The presence of chloromethyl and fluoroethyl groups in "3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride" suggests that it could undergo nucleophilic substitution reactions, where the chlorine atom could be displaced by nucleophiles. Additionally, the pyrazole ring itself can participate in various chemical reactions, such as condensation, due to the presence of nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be characterized using techniques like IR, UV-vis spectroscopy, and elemental analysis. For instance, the IR spectra can provide information on the functional groups present, while UV-vis spectroscopy can help in understanding the electronic transitions within the molecule . The thermodynamic properties, such as heat capacity (Cp,m), entropy (Sm), and enthalpy (Hm), can be calculated at different temperatures to understand the stability and reactivity of the compound . These techniques and calculations could be applied to "3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride" to gain a comprehensive understanding of its properties.
Applications De Recherche Scientifique
Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles, which include derivatives similar to "3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride," are of considerable interest due to their utility as building blocks in medicinal chemistry. A study by Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, highlighting the importance of fluorinated pyrazoles in synthesizing compounds with potential pharmacological activities (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011).
Functionalized Pyrazoles for Ligand Design
Pyrazoles featuring a functionalized side chain have been synthesized, providing insights into the design of ligands that could be used in various chemical reactions and potential drug discovery processes. Grotjahn et al. (2002) presented syntheses of pyrazoles with varying substituents, demonstrating the versatility of pyrazole derivatives in the synthesis of complex molecules (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).
Fluorescent Pyrazolines
A series of 1,3,5-triaryl-2-pyrazolines synthesized and studied by Hasan, Abbas, and Akhtar (2011) revealed that these compounds exhibit fluorescence properties, making them suitable for applications in fluorescent probes and sensors. Such compounds could be used in biological imaging and environmental monitoring (Hasan, Abbas, & Akhtar, 2011).
Pyrazole Derivatives as Corrosion Inhibitors
Pyrazole derivatives have also been identified as effective corrosion inhibitors for metals in acidic environments. Research by Bouklah et al. (2005) found that certain pyrazole compounds significantly reduce the corrosion rates of steel, demonstrating the potential of pyrazole derivatives in industrial applications to extend the lifespan of metal components and structures (Bouklah, Attayibat, Hammouti, Ramdani, Radi, & Benkaddour, 2005).
Catalysis and Synthesis
Pyrazole derivatives have been utilized in catalytic processes to synthesize complex organic molecules. For instance, Ye et al. (2013) reported on a robust protocol for Pd(II)-catalyzed C-3 arylation of indazoles and pyrazoles, illustrating the role of pyrazole-based catalysts in facilitating chemical transformations (Ye, Edmunds, Morris, Sale, Zhang, & yu, 2013).
Propriétés
IUPAC Name |
3-(chloromethyl)-1-(2-fluoroethyl)pyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFN2.ClH/c7-5-6-1-3-10(9-6)4-2-8;/h1,3H,2,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYZLFWFVVWFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CCl)CCF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

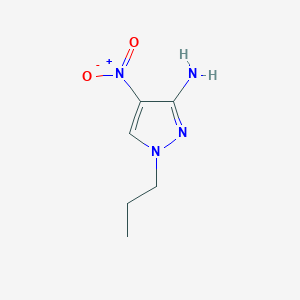
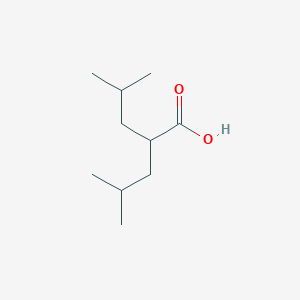
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2522191.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylpropan-2-one](/img/structure/B2522196.png)
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2522197.png)
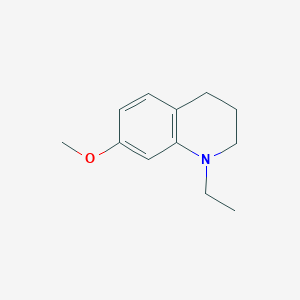
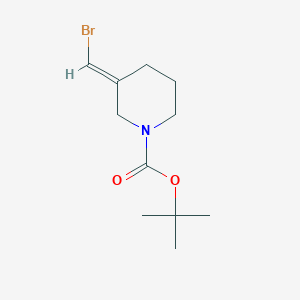

![n-[2-(3-Hydroxy-phenyl)ethyl]acetamide](/img/structure/B2522204.png)
